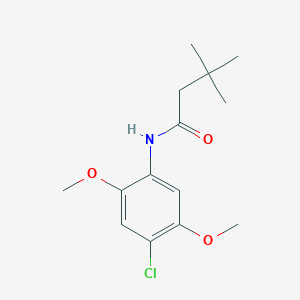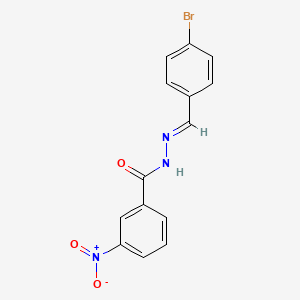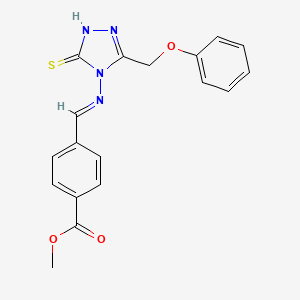![molecular formula C9H10N2OS B5550716 N'-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide](/img/structure/B5550716.png)
N'-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a cyclopropane ring, which is a three-membered carbon ring. The unique structure of N’-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide makes it an interesting subject for various scientific studies and applications.
Wissenschaftliche Forschungsanwendungen
N’-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Studied for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of organic semiconductors and materials science applications.
Wirkmechanismus
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide typically involves the condensation reaction between thiophene-2-carbaldehyde and cyclopropanecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride for halogenation or sulfuric acid for nitration.
Major Products Formed
Oxidation: Thiophene oxides and cyclopropane derivatives.
Reduction: Thiophene-2-carbaldehyde and cyclopropanecarbohydrazide.
Substitution: Halogenated or nitrated thiophene derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-[(thiophen-2-yl)methylidene]aniline: Similar structure but with an aniline group instead of a cyclopropane ring.
N’-[(thiophen-2-yl)methylidene]benzohydrazide: Contains a benzene ring instead of a cyclopropane ring.
N’-[(thiophen-2-yl)methylidene]nicotinohydrazide: Features a nicotinic acid moiety.
Uniqueness
N’-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide is unique due to the presence of both a thiophene ring and a cyclopropane ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in chemistry, biology, and materials science.
Eigenschaften
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c12-9(7-3-4-7)11-10-6-8-2-1-5-13-8/h1-2,5-7H,3-4H2,(H,11,12)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCIBERJKZYXCC-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NN=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)N/N=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B5550638.png)
![3-chloro-6-fluoro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5550650.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5550663.png)
![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5550666.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide](/img/structure/B5550683.png)
![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550695.png)
![N-[(3S*,4R*)-1-(2-phenoxybenzoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5550702.png)
![[1-methyl-10-oxo-4-(pyrrolidin-1-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5550705.png)

![3-({[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5550722.png)

![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550741.png)
